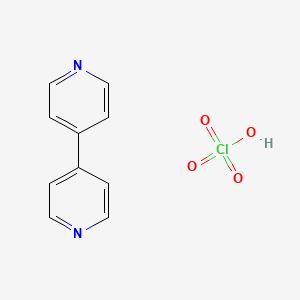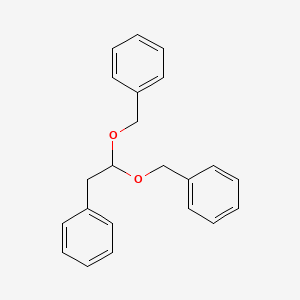
1,1-Dibenzyloxy-2-phenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyloxy-2-phenylethane is an organic compound that features a phenylethane backbone with two benzyloxy groups attached to the first carbon atom. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibenzyloxy-2-phenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of benzyl chloride and phenylethyl alcohol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyloxy-2-phenylethane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form 1,1-dihydroxy-2-phenylethane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: 1,1-Dihydroxy-2-phenylethane.
Substitution: Various substituted phenylethane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dibenzyloxy-2-phenylethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyloxy-2-phenylethane involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibenzyloxy-2-phenylethane: Features two benzyloxy groups attached to the first carbon of phenylethane.
1,1-Dibenzyloxy-2-phenylpropane: Similar structure but with an additional carbon in the backbone.
1,1-Dibenzyloxy-2-phenylbutane: Similar structure but with two additional carbons in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and phenylethane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65416-19-5 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,2-bis(phenylmethoxy)ethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-4-10-19(11-5-1)16-22(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clave InChI |
NUOSANPWVZHVHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


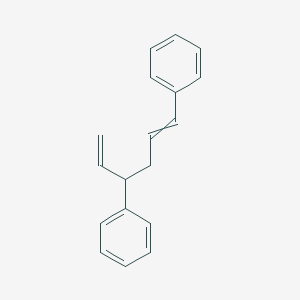

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
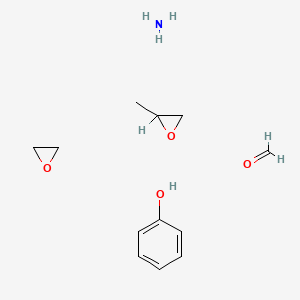
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

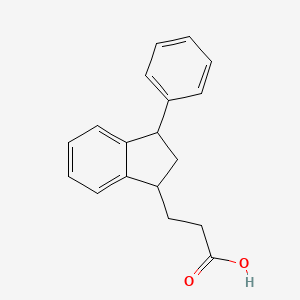
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

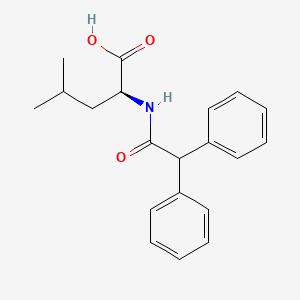

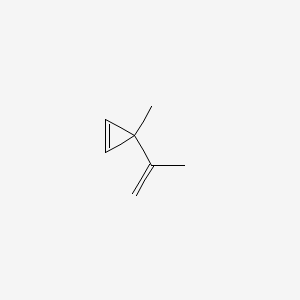
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
